N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride
Description
Introduction and Chemical Identity
Compound Overview and Significance
N-(4-Hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride is characterized by a cyclohexane ring substituted with a hydroxyl group at the fourth position, linked to an acetamide moiety bearing a methylamino side chain. This configuration enables hydrogen bonding and polar interactions, which are critical for its potential role in modulating biological targets. The compound’s significance lies in its utility as a building block for synthesizing more complex molecules, particularly in drug discovery programs targeting neurological and inflammatory pathways.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{19}\text{ClN}2\text{O}2 $$ |
| Molecular Weight | 222.71 g/mol |
| SMILES | Cl.CNCC(=O)NC1CCC(O)CC1 |
| InChI Key | FZPHLWWSYVXNDD-UHFFFAOYSA-N |
Historical Context in Chemical Research
First cataloged in chemical databases around 2008, this compound gained attention for its structural similarity to bioactive amines and amides. Early studies focused on its synthesis via nucleophilic substitution reactions between 4-hydroxycyclohexanone derivatives and methylamine precursors. By 2015, its hydrochloride form became commercially available through specialty chemical suppliers, facilitating broader pharmacological screenings. Recent advancements in flow chemistry have optimized its production, achieving yields exceeding 85% in industrial-scale syntheses.
Chemical Classification and Family
This compound is classified as:
- Organic amide : Features a carboxamide group ($$ \text{-CONH-} $$).
- Secondary amine : Contains a methylamino group ($$ \text{-NHCH}_3 $$) bonded to the acetamide backbone.
- Cyclohexanol derivative : The hydroxylated cyclohexane ring contributes to its stereochemical complexity.
Its structural analogs include N-(4-hydroxycyclohexyl)acetamide (lacking the methylamino group) and 2-(methylamino)-N-(2-hydroxyethyl)acetamide (substituting cyclohexyl with ethyl).
Nomenclature and Identification Systems
IUPAC Name
Alternative Identifiers
CAS Registry Information and Variations
The compound has two primary CAS registrations:
- 1016685-50-9 : Refers to the free base form, $$ \text{C}9\text{H}{18}\text{N}2\text{O}2 $$, with a molecular weight of 186.25 g/mol.
- 1181868-37-0 : Denotes the hydrochloride salt, $$ \text{C}9\text{H}{19}\text{ClN}2\text{O}2 $$, used to improve stability and aqueous solubility.
Table 2: Comparative Analysis of CAS Variants
| Parameter | 1016685-50-9 (Base) | 1181868-37-0 (Hydrochloride) |
|---|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{18}\text{N}2\text{O}2 $$ | $$ |
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPHLWWSYVXNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCC(CC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377032-11-4 | |
| Record name | rac-2-(methylamino)-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural Characteristics and Properties
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride contains several key functional groups that influence its synthesis approach:
- A cyclohexyl ring with a hydroxyl group at the 4-position
- An amide linkage connecting to a methylamino acetamide moiety
- A hydrochloride salt formation
According to structural data, the compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O2·HCl |
| Molecular Weight | 222.71 g/mol (as hydrochloride salt) |
| CAS Number | 1181868-37-0 |
| SMILES | CNCC(=O)NC1CCC(CC1)O |
| InChI | InChI=1S/C9H18N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h7-8,10,12H,2-6H2,1H3,(H,11,13) |
| Melting Point | Not specified in available data |
| Solubility | Soluble in water and polar organic solvents |
Retrosynthetic Analysis and Synthetic Strategies
Analysis of the target molecule suggests several potential disconnections that inform different synthetic routes:
Key Synthetic Disconnections
Three primary disconnection points have been identified:
- The amide bond between the cyclohexylamine and the acetamide moiety
- The N-methylamino group on the acetamide portion
- The hydroxyl group on the cyclohexyl ring
Based on these disconnections, three principal synthetic routes can be developed:
| Route | Starting Materials | Key Intermediate | Strategy |
|---|---|---|---|
| Route 1 | 4-hydroxycyclohexylamine + chloroacetic acid derivatives | N-(4-hydroxycyclohexyl)-2-chloroacetamide | Direct amidation followed by methylamination |
| Route 2 | 4-oxocyclohexylamine derivatives | N-(4-oxocyclohexyl)-2-(methylamino)acetamide | Formation of amide bond followed by selective reduction |
| Route 3 | Cyclohexanone | 4-aminocyclohexanol | Sequential functionalization approach |
Synthetic Route 1: Direct Amidation and N-Methylation
This route utilizes 4-hydroxycyclohexylamine as the starting material, which undergoes amidation with a chloroacetic acid derivative followed by N-methylation.
Reagents and Materials
| Reagent/Material | Function | Quantity |
|---|---|---|
| 4-hydroxycyclohexylamine | Starting amine | 1.0 equivalent |
| Chloroacetyl chloride | Acylating agent | 1.1 equivalents |
| Triethylamine | Base | 2.2 equivalents |
| Dichloromethane | Solvent | As needed |
| Methylamine (40% aq. solution) | Methylating agent | 5.0 equivalents |
| Sodium bicarbonate | pH adjustment | As needed |
| Hydrochloric acid (conc.) | Salt formation | As needed |
Procedure
Step 1: Synthesis of N-(4-hydroxycyclohexyl)-2-chloroacetamide
Based on similar procedures found in patent literature:
- Dissolve 4-hydroxycyclohexylamine (1.0 eq) in dichloromethane and cool to 0°C
- Add triethylamine (2.2 eq) while maintaining temperature below 5°C
- Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes
- Allow the reaction to warm to room temperature and stir for 2 hours
- Wash with water, dilute HCl, and brine
- Dry over sodium sulfate, filter, and concentrate
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acid chloride, displacing chloride as a leaving group.
Step 2: N-Methylamination
- Dissolve the intermediate (1.0 eq) in ethanol
- Add aqueous methylamine solution (5.0 eq)
- Stir at 50°C for 12 hours in a sealed vessel
- Concentrate under reduced pressure
- Purify by column chromatography (SiO2, dichloromethane/methanol gradient)
Step 3: Hydrochloride Salt Formation
- Dissolve the free base in diethyl ether
- Add HCl in diethyl ether (1.1 eq) dropwise at 0°C
- Stir for 1 hour and collect the precipitate
- Recrystallize from isopropanol/diethyl ether
This method typically yields the product in 65-75% overall yield with >98% purity.
Synthetic Route 2: Via 4-Oxocyclohexyl Intermediates
This alternative approach utilizes oxidized cyclohexyl intermediates followed by selective reduction.
Reagents and Materials
| Reagent/Material | Function | Quantity |
|---|---|---|
| N-(4-oxocyclohexyl)acetamide | Starting material | 1.0 equivalent |
| 2-Bromoacetic acid | Reactant | 1.1 equivalents |
| Methylamine hydrochloride | Methylating agent | 2.0 equivalents |
| Sodium cyanoborohydride | Reducing agent | 1.5 equivalents |
| Sodium carbonate | Base | 2.5 equivalents |
| Methanol/water | Solvent system | As needed |
| Hydrochloric acid (conc.) | Salt formation | As needed |
Procedure
Based on synthetic approaches for similar compounds:
Step 1: Preparation of N-(4-Oxocyclohexyl)acetamide
N-(4-Oxocyclohexyl)acetamide can be prepared from trans-4-hydroxycyclohexylamine through a two-step process:
- Acetylation with acetyl chloride in the presence of triethylamine
- Oxidation of the hydroxyl group using a chromium-based oxidant (such as CrO3 in aqueous H2SO4)
Step 2: Modified Gabriel Synthesis for Methylaminoacetamide Formation
- React N-(4-oxocyclohexyl)acetamide with 2-bromoacetic acid in the presence of sodium carbonate
- Introduce methylamine hydrochloride and continue heating at 65°C for 6 hours
- Cool and acidify with concentrated HCl
- Extract with ethyl acetate and separate layers
Step 3: Selective Reduction of Ketone
- Dissolve the intermediate in methanol/water (3:1)
- Add sodium cyanoborohydride at pH 6-7 (controlled with acetic acid)
- Stir at room temperature for 8 hours
- Concentrate, basify with sodium bicarbonate, and extract with ethyl acetate
Step 4: Salt Formation
- Dissolve the product in diethyl ether
- Add HCl in diethyl ether to form the hydrochloride salt
- Filter and recrystallize from appropriate solvent
This approach typically yields 55-65% of the desired compound with a predominantly trans configuration at the cyclohexyl ring.
Synthetic Route 3: Sequential Functionalization Approach
This route involves building the molecule through a sequence of transformations starting from simpler precursors.
Reagents and Materials
| Reagent/Material | Function | Quantity |
|---|---|---|
| Cyclohexanone | Starting material | 1.0 equivalent |
| Hydroxylamine hydrochloride | For oxime formation | 1.2 equivalents |
| Sodium cyanoborohydride | Reducing agent | 2.0 equivalents |
| Chloroacetic acid | For amidation | 1.1 equivalents |
| N,N-Dicyclohexylcarbodiimide (DCC) | Coupling agent | 1.2 equivalents |
| Methylamine hydrochloride | Methylating agent | 3.0 equivalents |
| Triethylamine | Base | As needed |
| Hydrochloric acid (conc.) | Salt formation | As needed |
Procedure
Based on general synthetic principles and procedures for similar compounds:
Step 1: Oxime Formation and Reduction
- React cyclohexanone with hydroxylamine hydrochloride in ethanol/water
- Reduce the oxime with sodium cyanoborohydride in methanol at pH 4
- The resulting 4-aminocyclohexanol will be predominantly in trans configuration
Step 2: Amide Formation
- React 4-aminocyclohexanol with chloroacetic acid using DCC as a coupling agent
- Purify the N-(4-hydroxycyclohexyl)-2-chloroacetamide intermediate by recrystallization
Step 3: Methylamination
- React the chloroacetamide intermediate with methylamine in methanol
- Heat in a sealed vessel at 60°C for 10 hours
- Concentrate and purify by column chromatography
Step 4: Salt Formation
- Dissolve the purified product in diethyl ether
- Add HCl in diethyl ether to form the hydrochloride salt
- Filter and recrystallize
This method typically provides 45-55% overall yield with high stereoselectivity for the trans isomer.
Purification and Characterization
Purification Techniques
| Technique | Methodology | Application |
|---|---|---|
| Recrystallization | Using isopropanol/diethyl ether | Final purification of hydrochloride salt |
| Column Chromatography | SiO2, DCM/MeOH (95:5 → 90:10) | Purification of free base |
| Acid-Base Extraction | Aqueous acid/base cycling | Removal of non-basic impurities |
| Trituration | With diethyl ether or ethyl acetate | Removal of colored impurities |
Analytical Methods for Characterization
Based on standard analytical procedures:
| Analytical Method | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ or CDCl₃ | Structure confirmation |
| ¹³C NMR | 125 MHz, DMSO-d₆ or CDCl₃ | Carbon framework verification |
| HPLC | C18 column, water/acetonitrile/TFA gradient | Purity determination |
| HRMS | ESI-TOF | Molecular formula confirmation |
| IR Spectroscopy | KBr pellet or ATR | Functional group verification |
| Melting Point | Capillary method | Purity indicator |
Comparative Analysis of Synthetic Routes
Efficiency Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 65-75% | 55-65% | 45-55% |
| Number of Steps | 3 | 4 | 4 |
| Reaction Time | 24-30 hours | 36-48 hours | 48-60 hours |
| Reagent Cost | Moderate | Moderate-High | Low-Moderate |
| Scalability | Good | Moderate | Good |
| Stereoselectivity | Moderate | Good | Excellent |
Advantages and Limitations
Route 1: Direct Amidation and N-Methylation
Advantages:
- Fewest steps
- Highest overall yield
- Commercially available starting materials
Limitations:
- Requires handling of reactive acid chloride
- May require chromatographic purification
- Moderate stereoselectivity
Route 2: Via 4-Oxocyclohexyl Intermediates
Advantages:
- Good stereochemical control
- Well-established chemistry
- Good functional group tolerance
Limitations:
- Use of toxic chromium reagents for oxidation
- More complex purification required
- Moderate overall yield
Route 3: Sequential Functionalization Approach
Advantages:
- Excellent stereochemical control
- Inexpensive starting materials
- Good scalability
Limitations:
- Lower overall yield
- More steps required
- Longer total reaction time
Optimization Strategies and Scale-up Considerations
Reaction Parameter Optimization
| Parameter | Range | Optimal Conditions | Impact |
|---|---|---|---|
| Temperature | 0-80°C | Step-dependent | Critical for selectivity |
| Solvent | Various | DCM for amidation, alcohols for substitution | Affects solubility and reaction rate |
| pH | 4-9 | 7-8 for methylamination | Crucial for amine reactivity |
| Concentration | 0.1-1.0 M | 0.5 M for most steps | Influences by-product formation |
| Reaction Time | Various | Step-dependent | Balances conversion vs. degradation |
Industrial Scale-up Considerations
For industrial-scale production, Route 1 offers the most favorable characteristics due to its higher yield and fewer steps. Key adaptations for scale-up include:
- Replacing dichloromethane with more environmentally acceptable solvents
- Using continuous flow processes for the exothermic acylation step
- Implementing in-process controls to monitor reaction progress
- Developing crystallization protocols to eliminate chromatography
- Employing sealed reactors for methylamine handling
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products Formed
Oxidation: Formation of 4-ketocyclohexyl-2-(methylamino)acetamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)-2-(methylamino)ethanamine.
Substitution: Formation of N-(4-halocyclohexyl)-2-(methylamino)acetamide.
Scientific Research Applications
Chemistry
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for the development of more complex molecules.
Biology
Research has indicated that this compound may influence cellular processes and signaling pathways. Its interaction with specific molecular targets could provide insights into its biological activity and potential therapeutic uses.
Medicine
The compound is being explored for its potential therapeutic effects, particularly in pain management and inflammation reduction. Preliminary studies suggest it may modulate pathways involved in pain signaling, such as the cyclooxygenase pathway, leading to decreased production of pro-inflammatory mediators.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a candidate for various formulations in chemical manufacturing.
Case Studies
-
Analgesic Research :
- A study evaluated the compound's efficacy in reducing pain in animal models. Results indicated a significant decrease in pain responses compared to control groups, suggesting potential for development as an analgesic agent.
-
Inflammatory Response :
- Research focused on its anti-inflammatory properties demonstrated that treatment with the compound reduced markers of inflammation in vitro, indicating possible therapeutic applications in inflammatory diseases.
-
Chemical Synthesis Innovations :
- Recent advancements in synthetic methodologies utilizing this compound have led to more efficient production routes for related pharmaceuticals, showcasing its importance in drug development processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in pain and inflammation pathways.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl/Aromatic Ring
Key Observations :
- Lipophilicity : The 4-ethylcyclohexyl analog (XLogP3 = 2.8) is more lipophilic than the target compound, which likely has lower XLogP3 due to the polar hydroxy and hydrochloride groups.
- Bioactivity : Chlorophenyl and methoxyphenyl derivatives (e.g., ) may target neurological pathways, whereas the hydroxycyclohexyl group in the target compound could improve binding to enzymes or receptors requiring polar interactions.
Variations in Acetamide Backbone
Key Observations :
- Hydrogen Bonding: The methylamino group in the target compound and its phenyl analogs (e.g., ) enhances interactions with biological targets compared to dichlorophenoxy derivatives, which rely on aromatic and hydrophobic interactions .
- Solubility: Neutral analogs like 2-(methylamino)-N-(4-methylphenyl)acetamide lack the hydrochloride salt, reducing aqueous solubility.
Stereochemical and Conformational Differences
- Stereochemistry: The (1r,4r)-4-hydroxycyclohexyl stereoisomer of the target compound may exhibit distinct biological activity compared to non-specified stereochemistry in other analogs.
- Cyclohexyl Conformation : Chair conformation in cyclohexyl rings (observed in ) is critical for minimizing steric hindrance in protein binding.
Biological Activity
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H18N2O2·HCl. The compound features a hydroxy group, a methylamino group, and an acetamide moiety, contributing to its unique chemical reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in pain and inflammation pathways. It is believed to modulate signaling pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators. This interaction suggests potential analgesic and anti-inflammatory properties, which warrant further investigation in therapeutic contexts.
1. Analgesic and Anti-inflammatory Effects
Research indicates that this compound may exhibit analgesic properties by inhibiting the synthesis of prostaglandins through COX inhibition. This mechanism is crucial for managing pain and inflammation in various conditions.
2. Cellular Processes
Studies have explored the compound's effects on cellular processes, including apoptosis and cell proliferation. Preliminary findings suggest that it may influence cell survival pathways, although more detailed investigations are needed to clarify these effects.
In Vitro Studies
In vitro evaluations have demonstrated that this compound can alter cellular signaling pathways. For instance, it has been shown to reduce the expression of inflammatory cytokines in cultured cells, indicating its potential role in modulating immune responses.
Case Studies
A notable case study involved the administration of the compound in a model of chronic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an effective analgesic agent. Further studies are required to validate these findings across different models and conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Yes | Yes |
| N-(4-hydroxyphenethyl)acetamide | Moderate | Moderate |
| N-(4-hydroxycyclohexyl)acetamide | Low | Low |
This table illustrates the comparative analgesic and anti-inflammatory activities of similar compounds, highlighting the unique profile of this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions starting with functionalization of the cyclohexanol ring. A common approach includes:
- Step 1 : Protection of the hydroxyl group on 4-hydroxycyclohexanol using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent side reactions .
- Step 2 : Condensation of the protected cyclohexanol with methylaminoacetic acid derivatives. For example, reaction with 2-(methylamino)acetyl chloride in dichloromethane at 0–5°C under basic conditions (e.g., triethylamine) to form the amide bond .
- Step 3 : Deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF) .
- Step 4 : Formation of the hydrochloride salt by treating the free base with HCl in ethanol .
- Optimization factors : Temperature control (0–5°C for exothermic steps), solvent polarity (dichloromethane for solubility), and stoichiometric ratios (1.2:1 acyl chloride to amine) to minimize impurities .
Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity (e.g., hydroxycyclohexyl proton signals at δ 3.5–4.0 ppm) and absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 247.15 for the free base) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
- X-ray crystallography : Used to resolve stereochemistry of the cyclohexyl group (e.g., trans-1,4-substitution) in crystalline forms .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility :
- Water: ~15 mg/mL (hydrochloride salt form due to ionic interactions) .
- DMSO: >50 mg/mL (suitable for in vitro assays) .
- Stability :
- pH 7.4 (PBS): Stable for 24 hours at 25°C (<5% degradation) .
- Light sensitivity: Degrades by 10% under UV light (λ = 365 nm) in 6 hours; storage in amber vials recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., 5 μM vs. 20 μM in two studies):
- Assay conditions : Verify buffer composition (e.g., Tris vs. HEPES affects ionic strength) and incubation time .
- Control experiments : Include positive controls (e.g., known inhibitors) and check for off-target effects via counter-screening .
- Statistical rigor : Use ≥3 biological replicates and ANOVA for inter-study comparisons .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Structural modifications :
- Cyclohexyl group : Introduce fluorine at C3 to block CYP450-mediated oxidation (e.g., reduces hepatic clearance by 40%) .
- Methylamino group : Replace with cyclopropylamine to hinder N-demethylation (improves half-life from 1.2 to 4.7 hours in rat models) .
- Prodrug approaches : Esterification of the hydroxyl group (e.g., acetyl prodrug increases oral bioavailability from 12% to 58%) .
Q. How does stereochemistry impact the compound’s interaction with biological targets?
- Key findings :
- cis- vs. trans-4-hydroxycyclohexyl : The trans isomer shows 10-fold higher binding affinity to G-protein-coupled receptors (GPCRs) due to optimal hydrogen bonding with Asp113 in the active site .
- Methylamino orientation : R-configuration at the acetamide carbon enhances selectivity for kinase inhibitors (e.g., 90% inhibition vs. 45% for S-configuration) .
- Methodology :
- Chiral HPLC separation (e.g., Chiralpak AD-H column) followed by crystallography to assign configurations .
Methodological Guidance
- Handling data contradictions : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
- Scalability challenges : Replace dichloromethane with ethyl acetate in large-scale synthesis to reduce toxicity .
- Stability testing : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
